molecular formula C20H16N2O2S B8451502 3-(4-Methoxyphenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-Methoxyphenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8451502
M. Wt: 348.4 g/mol
InChI Key: ZQUOJYUBRLIIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(p -tolyl)thiophene-2-carboxylate (100 mg, 0.40 mmol), triethyl orthoformate (1 ml), p-anisidine (91.63 mg, 0.74 mmol), and acetic acid (0.1 ml) were used to give 98.3 mg (0.28 mmol, 70% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
91.63 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:10]=3[N:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC1C(C2C=CC(C)=CC=2)=CSC=1[C:36](OC)=[O:37].[CH:40](OCC)(OCC)OCC.COC1C=CC(N)=CC=1>C(O)(=O)C>[CH3:36][O:37][C:4]1[CH:5]=[CH:6][C:1]([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:18]=[CH:19][C:20]([CH3:40])=[CH:21][CH:22]=4)[C:10]=3[N:9]=[CH:8]2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=C(C=C1)C)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
91.63 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.28 mmol
AMOUNT: MASS 98.3 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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